molecular formula C19H23BrN2O B14523422 1,2-Diethyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide CAS No. 62890-81-7

1,2-Diethyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide

Cat. No.: B14523422
CAS No.: 62890-81-7
M. Wt: 375.3 g/mol
InChI Key: FZTKXDXKBFZLIY-UHFFFAOYSA-N
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Description

1,2-Diethyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is a synthetic organic compound with a complex structure. It is characterized by the presence of a benzimidazole core, which is a fused bicyclic ring system consisting of benzene and imidazole rings. The compound also contains ethyl groups and a phenylethyl moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with ethyl acetoacetate to form the benzimidazole core. This intermediate is then alkylated with ethyl bromide to introduce the ethyl groups. The final step involves the reaction with 2-oxo-2-phenylethyl bromide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,2-Diethyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-Diethyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diethylbenzimidazole: Lacks the phenylethyl moiety, resulting in different chemical properties.

    3-(2-oxo-2-phenylethyl)benzimidazole: Similar structure but without the ethyl groups.

    1,2-Dimethylbenzimidazole: Contains methyl groups instead of ethyl groups.

Uniqueness

1,2-Diethyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

62890-81-7

Molecular Formula

C19H23BrN2O

Molecular Weight

375.3 g/mol

IUPAC Name

2-(2,3-diethyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-1-phenylethanone;bromide

InChI

InChI=1S/C19H22N2O.BrH/c1-3-19-20(4-2)16-12-8-9-13-17(16)21(19)14-18(22)15-10-6-5-7-11-15;/h5-13,19H,3-4,14H2,1-2H3;1H

InChI Key

FZTKXDXKBFZLIY-UHFFFAOYSA-N

Canonical SMILES

CCC1[NH+](C2=CC=CC=C2N1CC(=O)C3=CC=CC=C3)CC.[Br-]

Origin of Product

United States

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